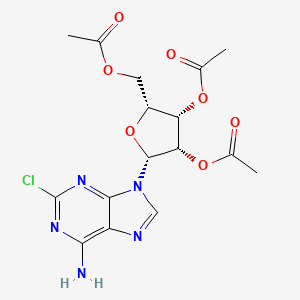
2-氯-6-氨基-9-(2',3',5'-三-O-乙酰基-β-D-呋喃核糖基)嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a synthetic nucleoside analog. This compound is notable for its structural similarity to naturally occurring nucleosides, making it a valuable tool in biochemical and pharmaceutical research. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes, particularly in antiviral and anticancer applications.
科学研究应用
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against hepatitis C and herpes viruses.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then acetylated to protect the hydroxyl groups.
Nucleoside Formation: The acetylated ribofuranosyl derivative is then coupled with 2-chloro-6-aminopurine under acidic conditions to form the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale synthesis. This involves:
Batch Reactors: Utilizing batch reactors for the coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The acetyl groups can be removed under basic conditions to yield the free nucleoside.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Deprotection: Sodium methoxide in methanol is commonly used for deacetylation.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substituted Nucleosides: Depending on the nucleophile used, various substituted nucleosides can be obtained.
Free Nucleoside: Deacetylation yields the free nucleoside, which can be further modified or used in biological assays.
作用机制
The mechanism of action of 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication. In cancer cells, it can induce apoptosis by disrupting DNA synthesis and repair pathways.
相似化合物的比较
Similar Compounds
2-Chloro-adenosine: Another nucleoside analog with similar antiviral properties.
6-Amino-2-chloropurine: Shares structural similarities but lacks the ribofuranosyl moiety.
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but without the chlorine substitution.
Uniqueness
2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its specific combination of a chlorinated purine base and an acetylated ribofuranosyl sugar. This combination enhances its stability and bioavailability, making it particularly effective in antiviral and anticancer applications.
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFOTCIQPKKSP-CKRXIKOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

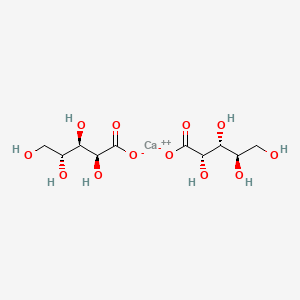
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
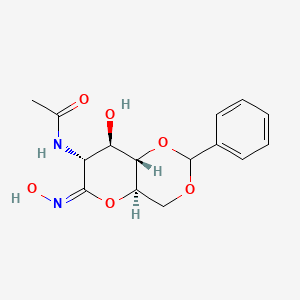

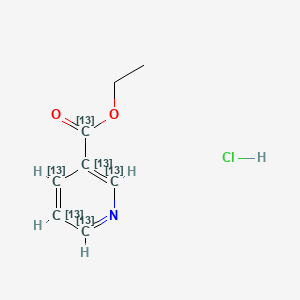
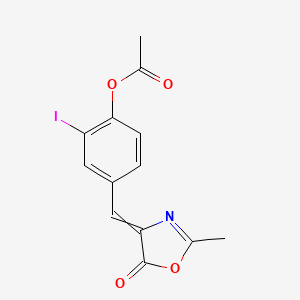

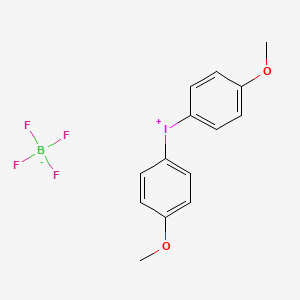

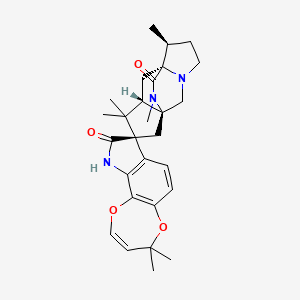
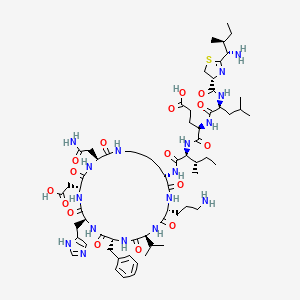

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
